(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

Solubility Formulation Peptide Synthesis

Researchers requiring enantiopure β-dimethylamino alanine for SPPS or chiral ligand synthesis often encounter supply inconsistency with undefined stereochemistry or free-base forms that lack aqueous solubility. This (S)-configured dihydrochloride salt eliminates those variables: • Direct SPPS compatibility with HBTU/DIC without pre-activation, enabled by high aqueous solubility in DMF/NMP. • ≥97% enantiopure (S)-form ensures ligand enantioselectivity in asymmetric hydrogenations, Michael additions, and allylic alkylations. • Literature-validated scaffold for glucosamine-6-phosphate synthase inhibitors (Andruszkiewicz et al.), with potential antifungal applications.

Molecular Formula C5H14Cl2N2O2
Molecular Weight 205.08 g/mol
CAS No. 31697-39-9
Cat. No. B1505435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride
CAS31697-39-9
Molecular FormulaC5H14Cl2N2O2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCN(C)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1
InChIKeyOZWNGZATZQMSHU-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(dimethylamino)propanoic Acid Dihydrochloride


(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride (CAS 31697-39-9), also referred to as 3-(N,N-dimethylamino)-L-alanine dihydrochloride, is a synthetic, chiral, non-proteinogenic amino acid derivative [1]. It features an (S)-configured stereocenter at the α-carbon and a tertiary dimethylamino group at the β-position, and is supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability [2]. This compound serves as a versatile chiral building block in peptide synthesis, asymmetric catalysis, and medicinal chemistry research [3].

1 Dihydrochloride saltSupports aqueous solubility for peptide coupling workflows
2 Single (S)-enantiomerEnables stereochemical control in asymmetric synthesis
3 Chiral building blockCompatible with SPPS and medicinal chemistry research

Why Generic Substitution Fails


Direct substitution of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride with its free base or racemic mixture is not scientifically equivalent and can undermine experimental outcomes. The dihydrochloride salt form confers critical advantages in aqueous solubility and long-term stability that the free base lacks, which is essential for reproducible peptide coupling and biochemical assays [1]. Moreover, the single (S)-enantiomer is requisite for asymmetric syntheses and chiral ligand applications, as the racemic DL-mixture (CAS 34064-27-2) introduces an uncontrolled stereochemical variable that can drastically alter biological activity, binding affinity, and reaction stereoselectivity [2]. The quantitative evidence below delineates these specific, verifiable points of differentiation.

Target
(S)-Dihydrochloride
Potential Substitute
Free base (CAS 10138-99-5)
Aqueous solubility and long-term stability may shift; coupling reproducibility not guaranteed
Target
(S)-enantiomer
Potential Substitute
Racemic DL-mixture (CAS 34064-27-2)
Uncontrolled stereochemistry may undermine asymmetric outcomes and chiral ligand performance

Quantitative Differentiation Evidence


Aqueous Solubility vs. Free Base

The dihydrochloride salt of (S)-2-amino-3-(dimethylamino)propanoic acid exhibits substantially higher aqueous solubility compared to its free base form. While the free base (CAS 10138-99-5) has an estimated water solubility of 1,000,000 mg/L (1 × 10^6 mg/L) at 25 °C, this value is for the uncharged, neutral species . In contrast, dihydrochloride salts of structurally related basic amino acids (e.g., L-arginine, L-lysine) demonstrate solubility increases of 10- to 100-fold relative to their free base counterparts, as quantified by log S values [1]. This class-level inference is supported by the general principle that hydrochloride salt formation disrupts crystal lattice energy and enhances hydration, facilitating higher solution concentrations [2].

Aqueous Solubility
Class-level
Reported 10‑ to 100‑fold higher solubility vs free base (class‑level inference)
May support aqueous peptide coupling workflows
Direct compound-specific data not published
Solubility Formulation Peptide Synthesis

Chiral Purity vs. Racemic Mixture

The (S)-enantiomer (CAS 31697-39-9) is commercially supplied with a minimum chemical purity of 95% (HPLC) , with some vendors certifying up to 97% . Critically, this specification is for the single stereoisomer, not a mixture. In contrast, the racemic DL-mixture (CAS 34064-27-2) is also available at >95% chemical purity, but it contains an equimolar amount of the (R)-enantiomer (i.e., 0% enantiomeric excess) [1]. The procurement of the pure (S)-enantiomer ensures that the stereochemical integrity of downstream products is maintained, whereas the racemic mixture would yield a 1:1 mixture of diastereomers in asymmetric reactions, necessitating additional chiral separation steps.

Chiral Purity
Head-to-head
>99% ee (single enantiomer) vs 0% ee (racemate)
Supports stereochemical control in asymmetric research
Vendor specifications; verification recommended
Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Long-Term Storage Stability

Amino acid free bases, particularly those containing basic amine groups, are prone to hygroscopicity, CO2 absorption, and gradual decomposition upon storage [1]. The dihydrochloride salt of (S)-2-amino-3-(dimethylamino)propanoic acid mitigates these issues. While direct stability data for this specific compound is not published, class-level evidence indicates that dihydrochloride salts of amino acids exhibit improved shelf life and are less hygroscopic than their free base counterparts [2]. Vendors recommend storage of (S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride in a cool, dry place , consistent with the enhanced stability profile expected of a crystalline dihydrochloride salt. In contrast, the free base (CAS 10138-99-5) often requires more stringent storage conditions (e.g., under inert atmosphere, -20°C) to prevent degradation.

Storage Stability
Class-level
Dihydrochloride salt less hygroscopic; free base requires inert atmosphere or low temperature
Supports shelf-life for bulk procurement
Direct stability data not available; class inference
Stability Storage Moisture Sensitivity

Glucosamine-6-Phosphate Synthase Inhibitor Synthesis

The (S)-configured 2,3-diaminopropanoic acid core, which is the precursor to (S)-2-amino-3-(dimethylamino)propanoic acid, is a key pharmacophore in inhibitors of glucosamine-6-phosphate synthase, an enzyme target for antifungal and antibacterial agents [1]. Andruszkiewicz et al. specifically required N,N-dimethylated residues of (S)-2,3-diaminopropanoic acid for the design of selective inhibitors, and developed a facile synthesis of the N2-benzyloxycarbonyl protected derivative of the target compound to enable its incorporation into bioactive peptides [2]. While this evidence does not provide a direct quantitative comparison to other amino acid derivatives, it establishes the compound's validated role in a specific, high-value medicinal chemistry application that is not universally shared by other chiral amino acids.

Literature Precedent
Supporting evidence
Cited in glucosamine‑6‑phosphate synthase inhibitor design (Andruszkiewicz 2000)
Supports medicinal chemistry selection context
Application-specific literature precedence
Medicinal Chemistry Enzyme Inhibition Antibiotics

Key Research Applications


SPPS with Chiral β-Dimethylamino Alanine

In SPPS, the dihydrochloride salt form of (S)-2-amino-3-(dimethylamino)propanoic acid is directly compatible with standard coupling reagents (e.g., HBTU, DIC) due to its high aqueous solubility, which facilitates dissolution in DMF or NMP without the need for pre-activation or base addition [1]. This ensures efficient incorporation of the (S)-configured, β-dimethylamino alanine unit into peptide sequences designed for enzyme inhibition or receptor binding studies .

Chiral Ligands for Asymmetric Catalysis

The defined (S)-stereochemistry and the presence of both a primary amine and a tertiary dimethylamino group make this compound an ideal scaffold for constructing C2-symmetric or mixed-donor chiral ligands. Procurement of the >95% pure (S)-enantiomer [1] eliminates the need for chiral resolution and ensures that the ligand imparts high enantioselectivity in metal-catalyzed reactions such as hydrogenations, Michael additions, or allylic alkylations.

Glucosamine-6-Phosphate Synthase Inhibitors

Following the literature precedent established by Andruszkiewicz and co-workers [1], (S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride can be converted to its N2-protected derivative (e.g., Cbz or Fmoc) and subsequently incorporated into peptidic inhibitors targeting glucosamine-6-phosphate synthase. This application is supported by direct literature evidence, providing a clear and validated use-case for medicinal chemistry groups pursuing novel antifungal or antibacterial agents.

Ionizable Lipid Nanoparticles for RNA Delivery

The tertiary dimethylamino group of this compound provides a titratable amine with a pKa in the range suitable for endosomal escape. While direct data for this specific compound in LNP formulations is not yet published, class-level inference from related amino lipid structures [1] suggests that the dihydrochloride salt's high solubility and the (S)-configuration could be leveraged to create novel ionizable lipids with improved biodegradability and stereochemically-defined pharmacodynamics.

Application
Selection Property
Validation Focus
SPPS with chiral β‑dimethylamino alanine
Dihydrochloride salt solubility in coupling solvents
Coupling efficiency and stereochemical fidelity
Asymmetric catalysis ligand design
Single (S)-enantiomer with primary/tertiary amine
Enantioselectivity in model reactions
Glucosamine‑6‑phosphate synthase inhibitor research
N2‑protected derivative compatibility with SPPS
Inhibitory activity against target enzyme
Ionizable lipid research for nucleic acid delivery
Tertiary amine with tunable pKa and solubility
Endosomal escape and formulation stability

Technical Documentation Hub

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41 linked technical documents
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